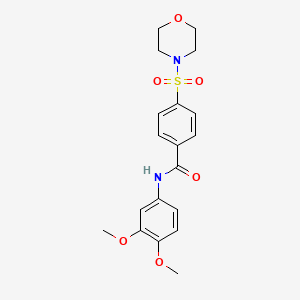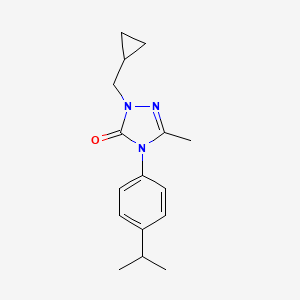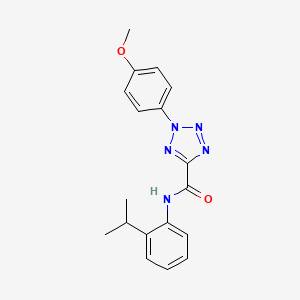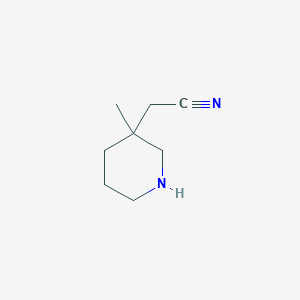
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, also known as CM-40907, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to the class of oxalamide derivatives and has been shown to have potent anti-tumor activity in preclinical studies.
作用機序
The mechanism of action of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves the inhibition of LSD1, which is a histone demethylase that regulates gene expression by removing methyl groups from lysine residues on histone proteins. LSD1 is overexpressed in various types of cancer, and its inhibition by this compound leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound binds to the active site of LSD1 and forms a covalent bond with the enzyme, thereby blocking its activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models. It inhibits the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound induces apoptosis in cancer cells by reactivating tumor suppressor genes and blocking the activity of LSD1. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
実験室実験の利点と制限
The advantages of using N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide in lab experiments include its potent anti-tumor activity, specificity for LSD1, and moderate yield and purity of the synthesis. However, the limitations of using this compound in lab experiments include its moderate solubility in water, which may affect its bioavailability and pharmacokinetics, and the need for careful purification and characterization of the intermediate and final compounds.
将来の方向性
For the research on N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide include the optimization of its synthesis and formulation to improve its pharmacokinetics and bioavailability, the evaluation of its toxicity and safety profile in preclinical and clinical studies, and the identification of biomarkers that can predict its efficacy in cancer patients. Other potential applications of this compound include the treatment of other diseases that are associated with dysregulated gene expression, such as neurodegenerative disorders and autoimmune diseases.
合成法
The synthesis of N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves a series of steps starting from the reaction of 2-phenylmorpholine with cycloheptyl isocyanate to form the intermediate compound, which is then reacted with ethyl oxalyl chloride to yield the final product. The synthesis is a multistep process that requires careful purification and characterization of the intermediate and final compounds. The yield of the synthesis is moderate, and the purity of the final product is high.
科学的研究の応用
N1-cycloheptyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. The mechanism of action of this compound involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1), which plays a critical role in the regulation of gene expression. LSD1 is overexpressed in various types of cancer, and its inhibition by this compound leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
N'-cycloheptyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-6-1-2-7-11-18)22-12-13-24-14-15-27-19(16-24)17-8-4-3-5-9-17/h3-5,8-9,18-19H,1-2,6-7,10-16H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAHUNDHVBEVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Methyl-N-[2-[4-(3-methylquinolin-8-yl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2949750.png)



![2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid hydrochloride](/img/structure/B2949759.png)
![2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2949760.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)

![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2949765.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)

